molecular formula C7H11Cl3N2 B2470973 2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride CAS No. 2416237-31-3

2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride

Cat. No. B2470973
CAS RN: 2416237-31-3
M. Wt: 229.53
InChI Key: KJNBAXYFZQRUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride” is a chemical compound with the CAS Number: 1909308-88-8 . It has a molecular weight of 215.51 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 215.51 . The InChI code provides further details about its molecular structure .

Scientific Research Applications

DNA Interaction and Anticancer Activity

Complexes with tridentate ligands, including variations of 2-(2-Chloropyridin-4-yl)ethanamine, exhibit strong DNA binding propensity and demonstrate significant DNA cleavage activity. These complexes, such as Cu(II) complexes of N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, show high DNA binding strength and minor structural changes in calf thymus DNA, indicating groove and/or surface binding. Moreover, these complexes possess anticancer properties with low toxicity for different cancer cell lines, making them potential candidates for cancer treatment (Kumar et al., 2012).

Molecular Structure and Corrosion Inhibition

Compounds including derivatives of 2-(2-Chloropyridin-4-yl)ethanamine, such as Schiff base cadmium(II) complexes, have been observed to offer corrosion inhibition properties on mild steel. These complexes form a protective layer on the metal surface, significantly reducing corrosion in acidic environments. The molecular structure of these complexes, particularly the nuclearity-driven coordination, plays a crucial role in their effectiveness as corrosion inhibitors (Das et al., 2017).

Catalytic Activity and Polymerization

Zinc complexes bearing derivatives of 2-(2-Chloropyridin-4-yl)ethanamine exhibit significant catalytic activity, particularly in the ring-opening polymerization of rac-lactide. These complexes, such as dichloro zinc complexes with N-[(S)-1-(pyridin-2-yl)ethyl]ethanamine, demonstrate high catalytic efficiency, leading to the formation of highly stereocontrolled polylactides. This indicates their potential application in the field of polymer chemistry (Nayab et al., 2012).

Photo-induced Oxidation and DNA Cleavage

The photochemistry of complexes involving derivatives of 2-(2-Chloropyridin-4-yl)ethanamine has been extensively studied. These complexes undergo photo-induced oxidation, leading to the formation of superoxide radical anion and complexes in the Fe(III) redox state. This process enhances the rate of outer sphere electron transfer, which is crucial in oxidative DNA cleavage activity. Such properties make these complexes significant in studies related to photochemistry and DNA interactions (Draksharapu et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-chloropyridin-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDAMPPZDBXBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.